![molecular formula C26H35ClN6O6S B14776792 2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)
2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a benzenesulfonyl group, and a hydrazinylmethylideneamino group, making it a unique and versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Pyrrolidine derivatives
- Benzenesulfonyl compounds
- Hydrazinylmethylideneamino-containing molecules
Uniqueness
What sets 2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H35ClN6O6S |
|---|---|
Molekulargewicht |
595.1 g/mol |
IUPAC-Name |
2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H34N6O6S.ClH/c27-29-18-28-15-5-4-10-24(33)30-20-13-11-19(12-14-20)17-22(26(35)36)31-25(34)23-9-6-16-32(23)39(37,38)21-7-2-1-3-8-21;/h1-3,7-8,11-14,18,22-23H,4-6,9-10,15-17,27H2,(H,28,29)(H,30,33)(H,31,34)(H,35,36);1H |
InChI-Schlüssel |
FEBOIUPGCXRAOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=CNN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


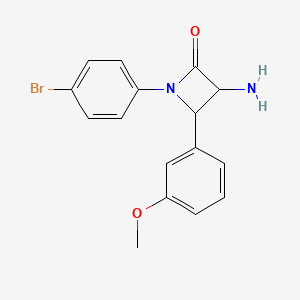
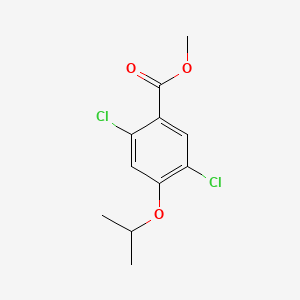
![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
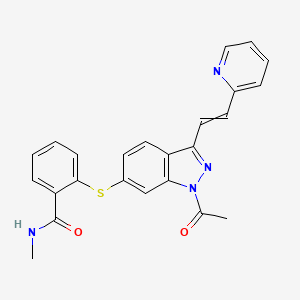
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
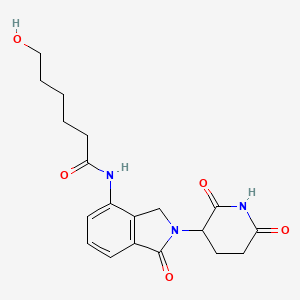

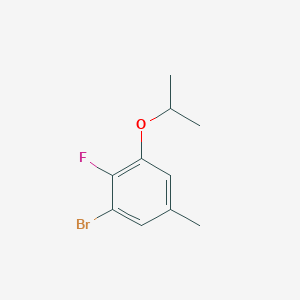
![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)

![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)


